molecular formula C9H7NO3S B8729426 3-Isothiocyanato-4-methoxybenzoic acid CAS No. 114380-04-0

3-Isothiocyanato-4-methoxybenzoic acid

Cat. No. B8729426
CAS RN: 114380-04-0
M. Wt: 209.22 g/mol
InChI Key: FDXYXFKOGQCAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isothiocyanato-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H7NO3S and its molecular weight is 209.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isothiocyanato-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isothiocyanato-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

114380-04-0

Product Name

3-Isothiocyanato-4-methoxybenzoic acid

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

3-isothiocyanato-4-methoxybenzoic acid

InChI

InChI=1S/C9H7NO3S/c1-13-8-3-2-6(9(11)12)4-7(8)10-5-14/h2-4H,1H3,(H,11,12)

InChI Key

FDXYXFKOGQCAFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N=C=S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Carbon disulfide (0.26 mL, 4.4 mmol) was added to a mixture comprising 3-amino-4-methoxybenzoic acid (0.25 g, 1.5 mmol), tetrahydrofuran (1.0 mL), water (1.0 mL) and triethylamine (0.51 mL, 3.6 mmol), followed by stirring at room temperature for 6 hours. To the obtained reaction mixture, a tetrahydrofuran (1.0 mL) solution of iodine (0.41 g, 1.6 mmol) was dropwise added over a period of 5 minutes at 0° C., followed by stirring at 0° C. for further 2.5 hours. Thereafter, 1M hydrochloric acid (1.5 mL) and sodium sulfite (38 mg, 0.30 mmol) were added and mixed. Then, ethyl acetate (6 mL) was added, and the organic layer was separated and concentrated under reduced pressure to dryness. To the obtained residue, ethyl acetate (6 mL), water (2 mL), sodium hydrogencarbonate (6 mg, 0.07 mmol) and sodium sulfite (9 mg, 0.07 mmol) were added, the organic layer was separated and concentrated under reduced pressure to dryness to obtain 3-isothiocyanato-4-methoxybenzoic acid as a colorless solid (0.29 g, yield: 94%, HPLC purity: 99%, HPLC retention time: 3.5 min). LC-MS ES-208 (retention time: 21.6 min, condition 3).
Quantity
6 mg
Type
reactant
Reaction Step One
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9 mg
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reactant
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Quantity
2 mL
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solvent
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6 mL
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solvent
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6 mL
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solvent
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0.41 g
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reactant
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Quantity
1 mL
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solvent
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0.26 mL
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reactant
Reaction Step Four
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0.25 g
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reactant
Reaction Step Four
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0.51 mL
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reactant
Reaction Step Four
Name
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1 mL
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solvent
Reaction Step Four
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1 mL
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solvent
Reaction Step Four
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1.5 mL
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reactant
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38 mg
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reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

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